molecular formula C15H20O4 B1253591 (1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

Cat. No. B1253591
M. Wt: 264.32 g/mol
InChI Key: SSZZFAJCDFWCJW-JCJKHTMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one is a natural product found in Carpesium abrotanoides with data available.

Scientific Research Applications

  • Chemical Transformations and Synthesis:

    • A study by Ungur et al. (1988) explored the dehydration of a related diterpenoid compound, leading to the formation of three hydrocarbons, including a previously undescribed compound with a new carbon skeleton similar to the compound (Ungur et al., 1988).
    • Vlad et al. (2004) also investigated the dehydration of a similar diterpenoid, resulting in a mixture of six substances, including three new hydrocarbons based on novel carbon skeletons (Vlad et al., 2004).
    • Barba et al. (1989) showed the isomerization of a comparable compound under the action of fluorosulfonic acid, resulting in different isomerization products at varying temperatures (Barba et al., 1989).
  • Structural Elucidation:

    • The work of Malathi et al. (2002) on a tetranortriterpenoid from neem kernels showed the isolation of a compound with higher antifeedant activity than azadirachtin-A, a known potent antifeedant. This study highlights the structural diversity and potential applications of such compounds (Malathi et al., 2002).
  • Synthetic Applications and Reactivity:

    • Halterman et al. (1996) investigated the synthesis and structure of C2-symmetrical ethylene-bridged ansa-bis(DiMeBCOCp)titanium dichlorides, contributing to the understanding of complex organometallic compounds related to the given compound (Halterman et al., 1996).
    • Razak et al. (2011) synthesized a new icetexane diterpenoid, highlighting the structural and synthetic versatility of compounds within this chemical class (Razak et al., 2011).

properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

InChI

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1

InChI Key

SSZZFAJCDFWCJW-JCJKHTMNSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@](O3)(C[C@H]4[C@H](C[C@H]1O2)C(=C)C(=O)O4)C

SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Canonical SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

synonyms

11(13)-dehydroivaxillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 2
Reactant of Route 2
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 3
Reactant of Route 3
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 4
Reactant of Route 4
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 5
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 6
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

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